molecular formula C17H24F2N2O2 B2735787 tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286272-65-8

tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2735787
CAS No.: 1286272-65-8
M. Wt: 326.388
InChI Key: VNUJTYRXYGXRCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate is represented by the formula C17H24F2N2O2. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods, which are not provided in the search results.

Scientific Research Applications

Process Development and Synthesis

One significant application is in the process development and pilot-plant synthesis of related compounds. For instance, (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors, showcases an efficient synthesis approach from readily available materials. This process emphasizes scalable synthesis techniques vital for pharmaceutical manufacturing (Li et al., 2012).

Chemical Reagents and Reactions

The compound and its derivatives find use in chemical reactions, such as the conversion of thioglycosides to glycosyl triflates, demonstrating the role of tert-butyl and related structures in facilitating complex organic transformations (Crich & Smith, 2001).

Synthesis and Characterization

The synthesis and characterization of derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate reveal the chemical versatility and potential for producing compounds with varied biological activities. Such studies often include comprehensive analytical techniques to elucidate structural and physicochemical properties (Sanjeevarayappa et al., 2015).

Molecular Structures and Reactivity

Investigations into molecular structures and reactivity, including aluminum and gallium hydrazides, underline the significance of tert-butyl and piperidine derivatives in developing new materials and catalysts. These studies often explore novel Lewis pairs for activating C–H bonds, underscoring the role of these compounds in advancing organometallic chemistry (Uhl et al., 2016).

Antitumor Activity and Crystal Structures

Furthermore, research into 3,5-bis(arylidene)piperidin-4-one derivatives highlights the antitumor potential of tert-butyl and piperidine compounds. These studies often involve synthesizing novel derivatives, crystal structure analysis, and preliminary biological evaluations, offering insights into the design of potential anticancer agents (Yao et al., 2018).

Safety and Hazards

The safety data sheet for tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

Properties

IUPAC Name

tert-butyl N-[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUJTYRXYGXRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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